molecular formula C9H13N3O B2781047 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine CAS No. 1314922-89-8

6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Cat. No.: B2781047
CAS No.: 1314922-89-8
M. Wt: 179.223
InChI Key: MVJFDYAUHNPRBE-UHFFFAOYSA-N
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Description

6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C9H13N3O. It is characterized by a pyrido[2,3-b]pyrazine core structure, which is a fused ring system containing both pyridine and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and methylation steps. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

This would include optimizing reaction conditions for larger-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups onto the pyrido[2,3-b]pyrazine ring .

Scientific Research Applications

6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These substituents can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

6-methoxy-4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12-6-5-10-7-3-4-8(13-2)11-9(7)12/h3-4,10H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJFDYAUHNPRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1N=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314922-89-8
Record name 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
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